![molecular formula C16H14N6O3 B2527739 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide CAS No. 1208834-90-5](/img/structure/B2527739.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide" is a complex organic molecule that likely falls within the category of heterocyclic compounds due to the presence of multiple rings that include atoms other than carbon, such as nitrogen. The structure suggests it could have potential biological activity, given the presence of functional groups commonly seen in pharmacologically active compounds.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the compound , they do provide insight into related synthetic pathways that could be relevant. For instance, the synthesis of related pyrazole derivatives is described in the first paper, where a methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate is obtained through a condensation reaction followed by nitration to produce a carboxylic acid derivative . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , involving key steps such as condensation, nitration, and functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as the pyrazolo[3,4-b]pyridine and pyrazine rings, as well as a furan ring. These rings are known for their electronic properties and potential interactions with biological targets. The presence of the carboxamide group is indicative of possible hydrogen bonding capabilities, which could be crucial for the compound's biological activity.
Chemical Reactions Analysis
The compound's functional groups, such as the carboxamide, suggest that it could undergo various chemical reactions. For example, the amide group could participate in Hofmann rearrangements, as described in the first paper for a related compound . Additionally, the presence of the furan ring could be reactive towards electrophilic aromatic substitution, given the electron-rich nature of furan.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings would contribute to the compound's stability and electronic properties, while the carboxamide group could affect its solubility and hydrogen bonding potential. The compound's reactivity could be explored through experimental studies, which would provide insights into its stability under various conditions and its potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The compound's relevance in organic synthesis and catalysis stems from its heterocyclic N-oxide derivatives, known for their versatility as synthetic intermediates. These derivatives facilitate the formation of metal complexes, the design of catalysts, and applications in asymmetric synthesis. Their biological importance is underscored by their potential in medicinal applications, including the development of anticancer, antibacterial, and anti-inflammatory agents. The heterocyclic N-oxide motif, integral to compounds like N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide, has been successfully employed in advanced chemistry and drug development investigations, highlighting its importance in organic syntheses and catalysis (Li et al., 2019).
Drug Development and Medicinal Chemistry
In the realm of medicinal chemistry, pyrazole and pyrazine derivatives, similar in structure to the compound , are extensively explored for their pharmaceutical applications. Pyrazole[3,4-b]pyridine scaffolds, in particular, have shown remarkable versatility in interacting with kinase enzymes, serving as a basis for developing kinase inhibitors. This has led to the synthesis of numerous compounds targeting a broad spectrum of kinase-related diseases, demonstrating the compound's potential utility in creating new therapeutic agents (Wenglowsky, 2013).
Material Science and Optoelectronics
Furthermore, compounds containing pyrazine units have been investigated for their applications in material science, particularly in the development of high-energy density materials (HEDMs). These studies focus on synthesizing and characterizing pyrazine energetic compounds, which are significant for their potential applications in propellants, explosives, and gas generators. The research highlights the compound's role in improving burning rates, reducing sensitivity, and enhancing detonation performance in energetic materials, underscoring its value in the field of materials science (Yongjin & Shuhong, 2019).
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-22-15-13(9(7-12(23)19-15)11-3-2-6-25-11)14(21-22)20-16(24)10-8-17-4-5-18-10/h2-6,8-9H,7H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUZOABEZXYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

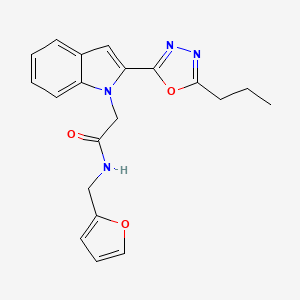
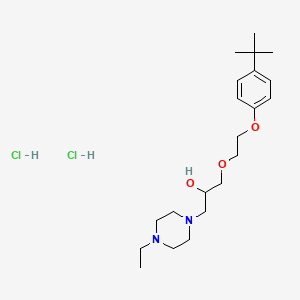
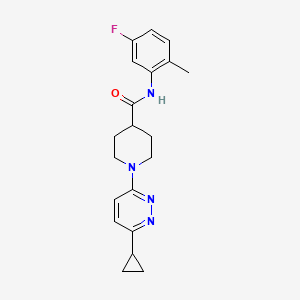
![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)
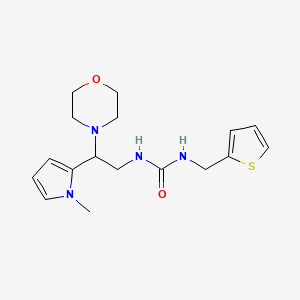
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)
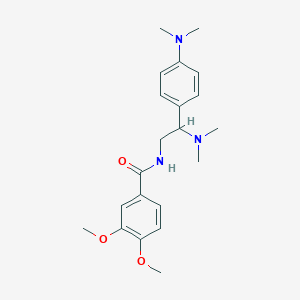
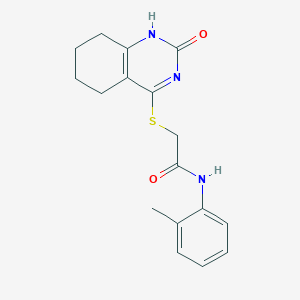
![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)
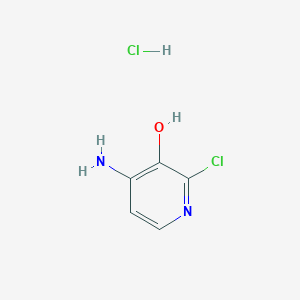
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)